molecular formula C27H56 B13945736 Octadecane, 9-ethyl-9-heptyl- CAS No. 55282-27-4

Octadecane, 9-ethyl-9-heptyl-

Cat. No.: B13945736
CAS No.: 55282-27-4
M. Wt: 380.7 g/mol
InChI Key: LRJHOBBNMAGOIG-UHFFFAOYSA-N
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Description

9-Ethyl-9-heptyloctadecane is a hydrocarbon compound with the molecular formula C27H56. It is a branched alkane, characterized by its long carbon chain and the presence of ethyl and heptyl groups attached to the central carbon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-9-heptyloctadecane typically involves the alkylation of octadecane. One common method is the Friedel-Crafts alkylation, where octadecane is reacted with ethyl chloride and heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 9-Ethyl-9-heptyloctadecane can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further purifies the compound.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-9-heptyloctadecane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.

    Oxidation Reactions: Oxidation using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products Formed

    Substitution: Formation of halogenated derivatives such as 9-chloro-9-ethyl-9-heptyloctadecane.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

9-Ethyl-9-heptyloctadecane has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

    Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.

    Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.

    Industry: Utilized as a lubricant and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Ethyl-9-heptyloctadecane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Octadecane: A straight-chain alkane with similar hydrophobic properties but lacks the branching seen in 9-Ethyl-9-heptyloctadecane.

    Nonadecane: Another long-chain alkane with one additional carbon atom compared to octadecane.

    2-Methylheptadecane: A branched alkane with a methyl group instead of ethyl and heptyl groups.

Uniqueness

9-Ethyl-9-heptyloctadecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. The presence of both ethyl and heptyl groups makes it more hydrophobic and stable compared to its straight-chain counterparts.

Properties

CAS No.

55282-27-4

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

IUPAC Name

9-ethyl-9-heptyloctadecane

InChI

InChI=1S/C27H56/c1-5-9-12-15-17-20-23-26-27(8-4,24-21-18-14-11-7-3)25-22-19-16-13-10-6-2/h5-26H2,1-4H3

InChI Key

LRJHOBBNMAGOIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC)(CCCCCCC)CCCCCCCC

Origin of Product

United States

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